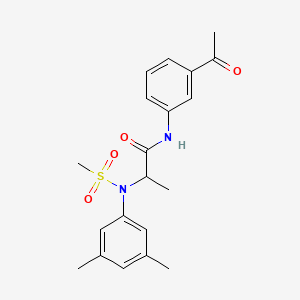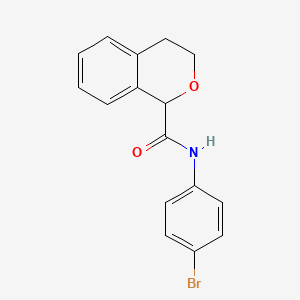![molecular formula C17H19N7O3 B4178709 N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B4178709.png)
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine
説明
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine, commonly known as Phosphoethanolamine, is a synthetic compound with a molecular weight of 351.4 g/mol. It is a potent inhibitor of cancer cell growth and has been extensively studied for its therapeutic potential in cancer treatment.
作用機序
Phosphoethanolamine exerts its anti-cancer effects through multiple mechanisms, including the inhibition of protein kinase B (Akt) and the activation of caspase-3 and -9. It also induces apoptosis and cell cycle arrest in cancer cells. Additionally, it has been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Phosphoethanolamine has been found to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, while having little effect on normal cells. It has also been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the advantages of Phosphoethanolamine is its low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, its limited solubility in water and low bioavailability pose challenges for its use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for Phosphoethanolamine.
将来の方向性
Future studies should focus on optimizing the synthesis method of Phosphoethanolamine to improve its solubility and bioavailability. In addition, further preclinical and clinical studies are needed to determine the optimal dosage and treatment regimen for Phosphoethanolamine in cancer patients. Other potential applications of Phosphoethanolamine, such as its use in combination therapy with chemotherapy and radiation therapy, should also be explored. Finally, the mechanism of action of Phosphoethanolamine should be further elucidated to better understand its anti-cancer effects.
科学的研究の応用
Phosphoethanolamine has been extensively studied for its therapeutic potential in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-N-ethyl-6-[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-2-19-16-20-15(18)21-17(22-16)27-14-9-8-13(23-24-14)26-11-10-25-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSJUYNCZWCLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)OC2=NN=C(C=C2)OCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4178639.png)
![2-(2-fluorophenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4178642.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4178650.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide](/img/structure/B4178661.png)
![5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4178669.png)
![3-bromo-N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4178678.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4178686.png)
![ethyl 7-oxo-2-(phenoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4178703.png)

![2-chloro-N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-5-iodobenzamide](/img/structure/B4178716.png)
![12-[4-(methylthio)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4178717.png)


![N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4178731.png)